molecular formula C20H21N3O2 B2768306 6-(4-(Tert-butyl)benzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034306-97-1

6-(4-(Tert-butyl)benzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No. B2768306
CAS RN: 2034306-97-1
M. Wt: 335.407
InChI Key: BLGUKBCINTWTBK-UHFFFAOYSA-N
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Description

The compound is a derivative of naphthyridine, a nitrogen-containing heterocyclic compound, with additional functional groups including a tert-butylbenzoyl group and a carbonitrile group .


Molecular Structure Analysis

The molecular structure would be based on the naphthyridine core, which is a bicyclic compound consisting of two fused six-membered rings, each containing two nitrogen atoms and four carbon atoms. The tert-butylbenzoyl and carbonitrile groups would be attached at the 6 and 3 positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing carbonitrile group and the electron-donating tert-butylbenzoyl group. These groups could potentially make the compound more reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonitrile group could increase its polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

This compound is part of a broader class of chemicals that have been the focus of extensive synthetic and chemical reactivity studies. Research has explored base-mediated synthesis routes for related aminonaphthalenes and naphthyridines, highlighting efficient methods for generating these compounds. For instance, Singh et al. (2014) developed a base-promoted approach for synthesizing amino-aroyl and acetylnaphthalenes through [4+2] annulations, demonstrating the chemical versatility and potential applications of related structures in various fields, including materials science and pharmaceutical chemistry (Singh et al., 2014). Similarly, the work on electrophilic cyclization of iminoalkynes by Huang et al. (2002) provides insights into methodologies for constructing substituted isoquinolines and naphthyridines, showcasing the compound's relevance in synthetic organic chemistry (Huang et al., 2002).

Metal Complexation and Catalysis

Research into the formation of novel metal complexes, as reported by Zong and Thummel (2005), illustrates the compound's potential application in catalysis and materials science. Their work on synthesizing dinuclear complexes with potential for water oxidation highlights the role of similar compounds in developing new catalysts for environmental and industrial processes (Zong & Thummel, 2005).

Drug Development and Biochemical Research

While the specific compound has not been directly linked to pharmaceutical applications, related naphthyridine derivatives have been investigated for their bioactive properties. For example, the synthesis and characterization of benzochromene derivatives by Ahagh et al. (2019) reveal the anti-proliferative properties of these compounds, suggesting a potential avenue for drug development in cancer treatment. Their study demonstrates the importance of structural analogs in exploring new therapeutics (Ahagh et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing a carbonitrile group can be toxic and should be handled with care .

Future Directions

The future directions for this compound could involve exploring its potential applications in various fields, such as pharmaceuticals or materials science . Further studies could also investigate its synthesis, properties, and reactivity in more detail.

properties

IUPAC Name

6-(4-tert-butylbenzoyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-20(2,3)16-6-4-13(5-7-16)19(25)23-9-8-17-15(12-23)10-14(11-21)18(24)22-17/h4-7,10H,8-9,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGUKBCINTWTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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